molecular formula C4HBrClF5O2 B1586239 3-Bromo-4-chloropentafluorobutyric acid CAS No. 216393-99-6

3-Bromo-4-chloropentafluorobutyric acid

Cat. No. B1586239
M. Wt: 291.4 g/mol
InChI Key: IFQBWLXWJWDSTE-UHFFFAOYSA-N
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Description

3-Bromo-4-chloropentafluorobutyric acid is a specialty product for proteomics research applications . It has a molecular formula of C4HBrClF5O2 and a molecular weight of 291.4 g/mol.


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloropentafluorobutyric acid is represented by the formula C4HBrClF5O2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), fluorine (F), and oxygen (O) atoms.

Scientific Research Applications

NMR Spectroscopy Studies

The compound closely related to 3-Bromo-4-chloropentafluorobutyric acid, 3-chloro-4-bromo-3,4,4-trifluorobutene-1, has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy. These studies provide valuable insights into the molecular structure and dynamics of such compounds. Through 19F, 13C, and 1H NMR spectroscopy, chemical shifts and coupling constants have been obtained, offering a detailed understanding of the molecular environment and the effects of temperature and solvent on these parameters. Such research is foundational for further applications in materials science, pharmaceuticals, and chemical synthesis (Hinton & Jaques, 1974).

Epoxidation and Polymer Synthesis

Another key area of application involves the reaction of similar polyfluoroalkenes with sodium hypohalites, leading to the formation of epoxides and polyfluorocarboxylic acid sodium salts. This process is crucial for the synthesis of polymers and materials with specific chemical and physical properties. The ability to isomerize epoxides into carbonyl compounds expands the toolbox for synthetic chemists, enabling the creation of new materials and chemicals with unique functionalities (Zapevalov et al., 2004).

Organic Photovoltaic Devices

In the realm of organic electronics, derivatives of 3-Bromo-4-chloropentafluorobutyric acid can serve as processing additives to control the phase separation and purity in polymer blends for organic photovoltaic devices. The additive-promoted aggregation of specific polymers enhances the morphology and efficiency of these devices, showing the compound's potential in improving renewable energy technologies (Liu et al., 2012).

Synthesis of Fluorane Dye for Thermal Papers

The synthesis of 4-Bromo-3-methylanisole, a related compound, demonstrates the use of brominated derivatives in the production of heat and pressure-sensitive dyes for thermal paper manufacturing. This application highlights the role of such chemicals in daily-use products, showcasing the broad applicability of fluoroorganic compounds in industrial processes (Xie et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 3-Bromo-4-chlorobenzoic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or clothing .

properties

IUPAC Name

3-bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrClF5O2/c5-3(9,4(6,10)11)2(7,8)1(12)13/h(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQBWLXWJWDSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(F)(F)Cl)(F)Br)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrClF5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371222
Record name 3-Bromo-4-chloropentafluorobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloropentafluorobutyric acid

CAS RN

216393-99-6
Record name 3-Bromo-4-chloro-2,2,3,4,4-pentafluorobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216393-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloropentafluorobutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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